2-Chloro-6-fluoro-4-(trifluoromethyl)aniline
Overview
Description
2-Chloro-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H5ClF3N . It is also known by other names such as 2-Chloro-α,α,α-trifluoro-p-toluidine and 4-Amino-3-chlorobenzotrifluoride .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(trifluoromethyl)aniline consists of a benzene ring substituted with an amino group (NH2), a chloro group (Cl), and a trifluoromethyl group (CF3) . The exact structure of 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline is not available in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-(trifluoromethyl)aniline include a refractive index of 1.5030, a boiling point of 214-218 °C, and a density of 1.4160 g/mL at 25 °C . The properties of 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline may be similar but are not specified in the retrieved sources.Scientific Research Applications
Nonlinear Optical Materials : A study explored the vibrational analysis of related compounds (including 4-fluoro-3-(trifluoromethyl)aniline) using Fourier Transform-Infrared and Raman techniques. The research indicated potential applications in nonlinear optical (NLO) materials due to hyperconjugation interactions, molecular electrostatic potential surface analysis, and thermodynamic functions (Revathi et al., 2017).
Pharmaceutical Synthesis : The preparation of Isatin derivatives, which include fluoro-, chloro-, bromo-, trifluoromethyl-groups synthesized from m-substituted aniline, suggests pharmaceutical applications. These derivatives were synthesized using the Sandmeyer method, indicating the importance of such compounds in drug development (Zhenmin, 2008).
Organic Synthesis : A paper discussed using 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group in the Ru(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes. This process is significant for synthesizing useful quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
Metabolic Studies : Research on the metabolism of 3-Chloro-4-fluoro-aniline in dogs and rats revealed its conversion into various metabolites, indicating its potential use in studying drug metabolism and environmental toxicology (Baldwin & Hutson, 1980).
Optical Limiting Applications : Another study investigated the linear and nonlinear optical properties of 3‑chloro 4-fluoro aniline for potential use in optical limiting applications. This includes an analysis of its molecular docking postures, suggesting potential therapeutic applications (George et al., 2021).
properties
IUPAC Name |
2-chloro-6-fluoro-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBDHZJCYMSHOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601278 | |
Record name | 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-4-(trifluoromethyl)aniline | |
CAS RN |
123973-31-9 | |
Record name | 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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